molecular formula C14H13NO B1298836 2-(2,4-Dimethylbenzoyl)pyridine CAS No. 898780-45-5

2-(2,4-Dimethylbenzoyl)pyridine

Cat. No.: B1298836
CAS No.: 898780-45-5
M. Wt: 211.26 g/mol
InChI Key: FYJSQABUSNKSOC-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylbenzoyl)pyridine is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Ligand Behavior

2-(2,4-Dimethylbenzoyl)pyridine serves as a crucial component in the synthesis of complex compounds and exhibits unique ligand behavior. It contributes to the formation of metal complexes, showcasing its significance in coordination chemistry. Studies such as those by Boča, Jameson, and Linert (2011) have explored the variability in chemistry and properties of related pyridine compounds, indicating the potential for this compound in similar applications (Boča, Jameson, & Linert, 2011).

Optoelectronic and Sensor Applications

The incorporation of pyridine derivatives into materials for optoelectronic devices and sensors has been a growing area of interest. Research into the functionalization of quinazolines and pyrimidines, compounds closely related to pyridines, highlights the potential of this compound in developing new materials for electronic and luminescent applications. For instance, Lipunova et al. (2018) discuss the application of pyridine derivatives in creating novel optoelectronic materials, suggesting possible avenues for the use of this compound in similar contexts (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biological and Medicinal Chemistry

In the realm of medicinal chemistry, pyridine derivatives, including this compound, have been explored for their biological activities. These compounds exhibit a range of biological and medicinal applications, from anticancer to antibacterial activities. For example, the review by Abu-Taweel et al. (2022) on the medicinal importance and chemosensing applications of pyridine derivatives emphasizes the broad spectrum of activities that such compounds can exhibit, laying the groundwork for further investigation into specific derivatives like this compound (Abu-Taweel, Ibrahim, Khan, Al-Saidi, Alshamrani, Alhumaydhi, & Alharthi, 2022).

Catalysis and Chemical Reactions

Pyridine derivatives play a crucial role in catalysis, influencing various chemical reactions. Their ability to act as ligands and coordinate with metals enhances their utility in developing catalysts for organic synthesis. The review on hybrid catalysts by Parmar, Vala, and Patel (2023) for synthesizing pyrano[2,3-d]pyrimidine derivatives highlights the application potential of pyridine-based compounds in catalysis, suggesting that this compound could similarly contribute to advancements in this area (Parmar, Vala, & Patel, 2023).

Biochemical Analysis

Biochemical Properties

2-(2,4-Dimethylbenzoyl)pyridine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidation-reduction reactions, such as those utilizing pyridine coenzymes like NAD and NADP. These interactions are essential for energy production and reductive synthesis. Additionally, this compound may influence protein ADP-ribosylation, poly-ADP-ribose synthesis, and DNA ligase reactions, thereby impacting DNA repair, replication, and cellular differentiation .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the balance between oxidized and reduced forms of pyridine coenzymes, thereby affecting catabolic and synthetic pathways. This modulation can lead to changes in cellular energy production, protein synthesis, and other vital cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interactions with pyridine coenzymes, such as NAD and NADP, play a significant role in its biochemical effects. These interactions can lead to enzyme inhibition or activation, affecting various metabolic pathways and cellular processes. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical properties. Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular metabolism, gene expression, and overall cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular metabolism and energy production. At higher doses, it may cause toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those utilizing pyridine coenzymes like NAD and NADP. These pathways are essential for energy production, reductive synthesis, and other cellular processes. The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. Additionally, this compound may influence the production of cytotoxic compounds and the phagocytosis process .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its biochemical activity and function. Studies have shown that this compound can be transported across cell membranes and distributed to different tissues, where it interacts with various biomolecules .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with enzymes, proteins, and other biomolecules, thereby affecting its overall biochemical effects .

Properties

IUPAC Name

(2,4-dimethylphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-6-7-12(11(2)9-10)14(16)13-5-3-4-8-15-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJSQABUSNKSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355699
Record name 2-(2,4-DIMETHYLBENZOYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-45-5
Record name 2-(2,4-DIMETHYLBENZOYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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